Chroman-3-carbonyl chloride

描述

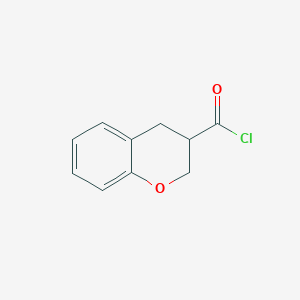

Chroman-3-carbonyl chloride is an organic compound belonging to the chroman family, which is characterized by a benzopyran ring system. This compound is notable for its reactivity and utility in organic synthesis, particularly in the formation of various derivatives that exhibit significant biological and pharmacological activities.

准备方法

Synthetic Routes and Reaction Conditions: Chroman-3-carbonyl chloride can be synthesized through the chlorination of chroman-3-carboxylic acid. The process typically involves the use of chlorinating agents such as thionyl chloride, oxalyl chloride, or phosphorus oxychloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform. The general reaction scheme is as follows: [ \text{Chroman-3-carboxylic acid} + \text{Chlorinating agent} \rightarrow \text{this compound} + \text{By-products} ]

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

化学反应分析

Types of Reactions: Chroman-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water or aqueous bases, this compound hydrolyzes to form chroman-3-carboxylic acid.

Reduction: It can be reduced to chroman-3-methanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild to moderate conditions.

Hydrolysis: Aqueous sodium hydroxide or water at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Chroman-3-carboxylic acid: Formed from hydrolysis.

Chroman-3-methanol: Formed from reduction.

科学研究应用

Organic Synthesis

Chroman-3-carbonyl chloride serves as a crucial building block for synthesizing chromene derivatives, which are heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and a carbon-carbon double bond. These derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry.

- Nucleophilic Substitution Reactions : The reactive carbonyl chloride group in this compound allows for nucleophilic substitution reactions. This property enables the attachment of various functional groups, facilitating the synthesis of diverse chromene derivatives with potential therapeutic properties.

- Photoredox Catalysis : Recent studies have demonstrated the use of visible-light photoredox catalysis to synthesize 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones from this compound. This method involves the activation of coumarin and chromone carboxylic acids under mild conditions, yielding biologically relevant compounds .

Medicinal Chemistry

This compound's structural similarity to biologically active molecules has led to its exploration in medicinal chemistry. Chromenes are present in numerous natural products and synthetic drugs known for their pharmacological activities.

- Pharmacological Activities : Research indicates that chromene derivatives exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The synthesis of these derivatives from this compound is thus of significant interest in drug development .

- SIRT2 Inhibitors : Novel chroman-based compounds have been developed as inhibitors of SIRT2, a target for cancer therapy. These compounds incorporate various heterofunctionalities to enhance pharmacokinetic properties, showcasing the potential of chroman derivatives in therapeutic applications .

Materials Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also relevant in materials science.

- Antioxidant Properties : Certain chroman compounds have been identified as antioxidants for organic materials sensitive to oxidative factors such as oils and fats. This characteristic enhances the stability and longevity of materials used in various industries .

Case Studies and Research Findings

作用机制

The mechanism of action of chroman-3-carbonyl chloride primarily involves its reactivity as an acyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific derivative formed and its intended application. For instance, chroman derivatives may interact with enzymes, receptors, or other biomolecules to exert their biological effects.

相似化合物的比较

Chroman-3-carboxylic acid: The parent compound from which chroman-3-carbonyl chloride is derived.

Chroman-3-methanol: A reduction product of this compound.

Chroman-2-one: Another chroman derivative with distinct chemical properties and applications.

Uniqueness: this compound is unique due to its high reactivity and versatility in forming a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, distinguishing it from other chroman derivatives that may have more limited reactivity or applications.

生物活性

Chroman-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound belongs to the chromone family, which is characterized by a benzopyran structure. Compounds in this class have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The unique reactivity of this compound makes it a valuable intermediate for synthesizing various bioactive compounds.

Synthesis and Characterization

This compound can be synthesized through various methods, including the reaction of chroman-3-carboxylic acid derivatives with thionyl chloride or oxalyl chloride. The synthesis involves the conversion of carboxylic acids into their corresponding acyl chlorides, which can then be further functionalized to enhance biological activity.

Table 1: Synthesis Overview

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Reaction with Thionyl Chloride | Chroman-3-carboxylic acid, SOCl₂ | Reflux | High |

| Reaction with Oxalyl Chloride | Chroman-3-carboxylic acid, (COCl)₂ | Room temperature | Moderate |

Antibacterial Activity

This compound derivatives have demonstrated significant antibacterial properties. For instance, studies have shown that certain derivatives exhibit potent activity against various bacterial strains such as E. coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial effects, chroman derivatives have also shown antifungal activity against pathogens like Candida albicans. The effectiveness is attributed to their ability to disrupt fungal cell membranes or inhibit key enzymes involved in fungal metabolism.

Anticancer Activity

Recent research highlights the anticancer potential of this compound. Molecular docking studies indicate that these compounds can interact with specific targets in cancer cells, leading to apoptosis. For example, derivatives have been found to bind effectively at the peripheral anionic site (PAS) of certain proteins implicated in cancer progression.

Table 2: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action |

|---|---|---|

| Antibacterial | E. coli, S. aureus | Inhibition of cell wall synthesis |

| Antifungal | Candida albicans | Disruption of cell membrane |

| Anticancer | Various cancer cell lines | Induction of apoptosis via protein interaction |

Case Studies

- Antibacterial Screening : A study evaluated several chroman derivatives for their antibacterial efficacy against clinical isolates. Results indicated that compounds with halogen substitutions showed enhanced activity compared to unsubstituted analogs .

- Anticancer Mechanism Exploration : In silico studies revealed that chroman derivatives could effectively bind to the active sites of proteins involved in cancer cell signaling pathways, suggesting a promising avenue for drug development .

- Antifungal Efficacy : Research focusing on antifungal properties demonstrated that certain chroman derivatives inhibited the growth of Candida albicans at low concentrations, highlighting their potential as therapeutic agents against fungal infections .

属性

IUPAC Name |

3,4-dihydro-2H-chromene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYMIZHFYTWMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383681 | |

| Record name | Chroman-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115822-58-7 | |

| Record name | Chroman-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。